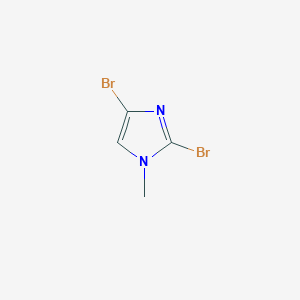

2,4-Dibromo-1-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole derivatives are integral to numerous areas of scientific inquiry. In medicinal chemistry, the imidazole scaffold is a privileged structure, appearing in a wide range of pharmaceuticals with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govijpsr.com The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to act as a ligand for metal ions contribute to its widespread utility in drug design. nih.govnih.gov Beyond medicine, imidazole-based compounds are crucial in materials science, finding use in the development of ionic liquids, polymers, and catalysts. researchgate.net

The versatility of the imidazole ring stems from its aromaticity and the presence of two nitrogen atoms, which can be readily functionalized. This allows for the synthesis of a vast library of derivatives with tailored properties. researchgate.netijsrtjournal.com The first synthesis of imidazole itself was accomplished by Heinrich Debus in 1858. ijsrtjournal.comderpharmachemica.com

Historical Development and Academic Relevance of Halogenated Imidazole Derivatives

The introduction of halogen atoms onto the imidazole core significantly modifies its electronic properties and reactivity, opening up new avenues for chemical transformations and biological applications. Halogenated imidazoles have been instrumental as intermediates in organic synthesis, allowing for the introduction of various functional groups through cross-coupling reactions. thieme-connect.com The study of halogen bonding, a non-covalent interaction involving halogen atoms, has further highlighted the importance of these derivatives in crystal engineering and supramolecular chemistry. science.gov

Historically, the halogenation of imidazoles has been a subject of extensive research, with various methods developed to control the regioselectivity of the reaction. csic.esresearchgate.netbeilstein-journals.org The migration of halogen atoms around the imidazole ring, a phenomenon known as halotropy, has also been a topic of academic interest. csic.es

Overview of Current Research Trajectories for 2,4-Dibromo-1-methyl-1H-imidazole

This compound, a specific halogenated derivative, serves as a valuable building block in organic synthesis. Current research involving this compound often focuses on its utility as a precursor for more complex molecules with potential pharmaceutical applications. For instance, it has been used in the synthesis of derivatives with antiparasitic and antimicrobial properties.

The presence of two bromine atoms at positions 2 and 4 makes it a versatile substrate for regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the creation of disubstituted imidazole derivatives. researchgate.net Research is ongoing to develop efficient and selective synthetic methodologies utilizing this compound to access novel chemical entities with potential therapeutic value. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value | Source |

| Molecular Formula | C4H4Br2N2 | scbt.comuni.lucymitquimica.com |

| Molecular Weight | 239.90 g/mol | scbt.com |

| Physical Form | Solid-Powder / Beige Solid | cymitquimica.comsigmaaldrich.com |

| Boiling Point | 74-79 °C | sigmaaldrich.com |

| CAS Number | 53857-60-6 | scbt.comsigmaaldrich.combldpharm.com |

| InChI Key | LDZBHYJUCHWPIT-UHFFFAOYSA-N | uni.lucymitquimica.comsigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the bromination of 1-methylimidazole (B24206). An alternative route involves the selective debromination of 2,4,5-tribromo-1-methyl-1H-imidazole.

The reactivity of this compound is dominated by the two bromine substituents. These atoms serve as excellent leaving groups in various cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and other functional groups at the 2 and 4 positions of the imidazole ring. This reactivity is central to its use as a versatile intermediate in the synthesis of more complex molecules. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBHYJUCHWPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428402 | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-60-6 | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromo 1 Methyl 1h Imidazole and Its Precursors

Direct Halogenation Strategies

Direct halogenation represents the most straightforward conceptual approach to introducing bromine atoms onto the imidazole (B134444) ring. However, controlling the selectivity to achieve the desired 2,4-dibromo substitution pattern presents significant challenges.

The direct bromination of 1-methylimidazole (B24206) is a primary route, though it is often complicated by the formation of over-brominated products. researchgate.net The high reactivity of the 1-methylimidazole ring towards electrophilic substitution means that reactions with elemental bromine (Br₂) or N-bromosuccinimide (NBS) frequently yield the thermodynamically stable 2,4,5-tribromo-1-methyl-1H-imidazole as the major product. researchgate.netnih.gov

Kinetic studies of the aqueous bromination of 1-methylimidazole have shown a network of consecutive reactions, with the relative rates of substitution being pH-sensitive. researchgate.net The reactivity of the positions on the neutral 1-methylimidazole molecule follows the order C5 > C4 > C2. researchgate.net While in principle, reaction conditions can be tailored to favor partially brominated imidazoles, isolating the 2,4-dibromo isomer in high yield via this direct approach is difficult due to the challenge of preventing the third bromination at the highly reactive C5 position. researchgate.net

| Reagent System | Solvent | Typical Product(s) | Reference |

| Bromine (Br₂) / Sodium Acetate (B1210297) | Acetic Acid | 2,4,5-Tribromo-1-methyl-1H-imidazole | researchgate.net |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Mixture of brominated imidazoles | nih.gov |

| Molecular Bromine (Br₂) | Aqueous | 2,4,5-Tribromo-1-methyl-1H-imidazole | researchgate.net |

This table presents common outcomes of the direct bromination of 1-methylimidazole.

An alternative strategy involves the bromination of a deactivated imidazole ring, such as a nitroimidazole derivative. This approach offers different regiochemical control. A documented synthesis involves the bromination of 4(5)-nitroimidazole with elemental bromine in an aqueous solution containing sodium hydrogen carbonate. This step produces a mixture of 2,4(5)-dibromo-5(4)-nitroimidazole. Subsequent alkylation of this intermediate mixture with dimethyl sulfate (B86663) (DMS) in a solvent like DMF yields two isomers, one of which is 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. This nitro-substituted derivative serves as a precursor for further synthetic modifications.

Multi-Step Synthetic Pathways

To overcome the selectivity issues inherent in direct bromination, multi-step routes have been developed. These pathways often involve the initial formation of a polybrominated intermediate, followed by a selective removal of a bromine atom.

A highly effective and commonly cited method for preparing 2,4-Dibromo-1-methyl-1H-imidazole involves a two-step sequence: exhaustive bromination followed by selective reduction. researchgate.net In this pathway, 1-methylimidazole is first treated with an excess of a brominating agent, such as bromine in acetic acid, to intentionally form 2,4,5-tribromo-1-methyl-1H-imidazole. researchgate.net

This tribrominated intermediate is then subjected to a selective reductive debromination. By carefully choosing the reducing agent and conditions, the bromine atom at the C5 position can be selectively removed. A common reagent for this transformation is sodium sulfite (B76179) (Na₂SO₃), which, when refluxed with the tribromo-imidazole, yields the desired this compound. researchgate.net A reported yield for this debromination step is approximately 41%. researchgate.net The principle of selective debromination has also been applied to related systems, for instance, using Grignard reagents like isopropyl magnesium chloride to achieve regioselective reduction in other polybrominated dimethylimidazoles.

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1. Bromination | 1-Methylimidazole | Br₂ (3 eq.), NaOAc, Acetic Acid, RT, 2.5 h | 2,4,5-Tribromo-1-methyl-1H-imidazole | - | researchgate.net |

| 2. Debromination | 2,4,5-Tribromo-1-methyl-1H-imidazole | Na₂SO₃, Water/Ethanol, Reflux, 24 h | This compound | ~41% | researchgate.net |

This table outlines the two-step synthesis of this compound via a polybrominated intermediate.

The introduction and subsequent removal of a functional group, such as a carboxylate, can serve as a powerful strategy for controlling regioselectivity in aromatic systems. In the context of imidazole synthesis, carboxylate groups can act as directing groups or protecting groups. While a specific, complete pathway for the synthesis of this compound starting from a carboxylated imidazole is not prominently detailed in the reviewed literature, the general principles of this strategy are well-established.

Such a pathway would theoretically involve:

Synthesis of a 1-methyl-1H-imidazole-carboxylic acid.

Bromination of this substrate, where the carboxylate group influences the position of bromine addition.

A final decarboxylation step to remove the carboxylate group and yield the target molecule.

The feasibility of such steps is supported by research on related compounds. For instance, tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate has been used as a substrate in cross-coupling reactions, demonstrating the compatibility of the carboxylate functionality with brominated imidazoles. Furthermore, various methods exist for the decarboxylation of (hetero)aryl carboxylic acids, including thermal methods and more advanced catalytic protocols, which could potentially be applied in a final step. nih.govprinceton.edumasterorganicchemistry.com

Advanced Catalytic Synthesis Protocols

While classical stoichiometric bromination and debromination reactions are the most documented routes, research into advanced catalytic methods for C-H functionalization is a rapidly evolving field. For the specific synthesis of this compound, dedicated catalytic protocols are not widely reported. The literature predominantly focuses on the non-catalytic methods described above.

However, the broader field of imidazole and arene chemistry offers insights into potential future strategies. Transition-metal-catalyzed C-H activation and halogenation reactions are known for other heterocyclic systems. nih.gov For example, ruthenium, nickel, and iron catalysts have been employed for the regioselective halogenation of various arenes and heterocycles, sometimes using directing groups to achieve high selectivity. nih.govnih.govthieme-connect.de These advanced methods could, in principle, be adapted to achieve the regioselective bromination of 1-methylimidazole, potentially offering milder reaction conditions and improved selectivity over traditional methods, though this remains an area for future research and development.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted imidazoles, providing powerful tools for creating carbon-carbon bonds. These methods are particularly effective for the selective functionalization of halogenated imidazole scaffolds. The general catalytic cycle for these reactions typically involves an oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.cayoutube.com

Regioselective Suzuki-Miyaura Coupling on Dibromoimidazole Scaffolds

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for C-C bond formation due to its mild conditions and tolerance of various functional groups. rsc.orgnih.govnih.gov In the context of dibromoimidazole scaffolds, this reaction can be guided to achieve remarkable regioselectivity.

Research has demonstrated the development of a one-pot regioselective bis-Suzuki-Miyaura reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole using microwave heating. researchgate.net This method is applicable to a broad spectrum of (hetero)arylboronic acids. researchgate.net The difference in reactivity between the bromine atoms at the C2 and C4 positions of the imidazole ring is a key factor that allows for controlled, sequential functionalization. researchgate.net It is generally accepted that the rate-determining step is the oxidative addition, with reactivity typically following the order of C–I > C–Br > C–Cl. rsc.org For N-methylimidazoles, theoretical analysis predicts that Suzuki-Miyaura coupling reactions should preferentially occur at the C2 position. rsc.org

A study on the synthesis of a casein kinase inhibitor involved the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid, achieving a 60% yield. thieme-connect.com The successful functionalization of dibrominated imidazoles highlights the utility of this reaction in building complex molecular frameworks. researchgate.net An efficient regioselective cross-coupling of tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate has also been reported, which proceeds under simple and mild conditions. researchgate.net

Table 1: Examples of Regioselective Suzuki-Miyaura Coupling Reactions on Imidazole Scaffolds

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Not specified | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | 60% | thieme-connect.com |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | (Hetero)arylboronic acids | Pd catalyst (5 mol%) | 2,4-Disubstituted 5-nitroimidazoles | Good to excellent | researchgate.net |

| 7-Bromo-4-sulfonamido-1H-indazoles | Aryl boronic acids | Not specified | 7-Aryl-4-sulfonamido-1H-indazoles | Moderate to excellent | nih.gov |

Sonogashira Coupling Reactions

The Sonogashira reaction is another pivotal palladium-catalyzed cross-coupling method, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is conducted under mild conditions, often at room temperature. wikipedia.orglibretexts.org

A notable application is the development of a one-pot, tandem Sonogashira/Suzuki-Miyaura coupling reaction. researchgate.net This sequential approach has been successfully applied to the synthesis of a library of potential inhibitors for the ceramide-transport protein (CERT). researchgate.net Furthermore, a one-pot reaction combining Suzuki-Miyaura and Sonogashira couplings has been developed for 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrating its versatility with terminal alkynes. researchgate.net The difference in reactivity between the two bromine substituents on the imidazole ring allows for selective coupling, enabling the synthesis of 2-alkynylated-4-arylated-1H-imidazole-1-carboxylates in good to excellent yields. researchgate.net

One-Pot Multicomponent Reaction Approaches for Substituted Imidazole Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where two or more components react in a single vessel to form a product that incorporates all or most of the starting materials. bohrium.com This approach is valued for its atom economy, reduced cost, and simplification of synthetic procedures by avoiding the isolation of intermediates. bohrium.com

The synthesis of highly functionalized 2,4,5-trisubstituted imidazole derivatives has been achieved through a one-pot, multicomponent process involving various aldehydes, ammonium (B1175870) acetate, and benzil (B1666583) or benzoin. researchgate.net These reactions can be catalyzed by non-toxic and reusable materials like GO-TiO2. researchgate.net Benefits of this methodology include mild reaction conditions, short reaction times, low catalyst loading, and high productivity. researchgate.net Another efficient four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the condensation of an aldehyde, benzil, ammonium acetate, and a primary aromatic amine under ultrasonic irradiation with a nanocrystalline magnesium aluminate catalyst. nih.gov This method also boasts high yields and simple operation. nih.gov

Historically, the first MCR for imidazole synthesis was reported by Japp and Radziszewski. bohrium.com Modern variations include solvent-free, microwave-assisted three-component condensations of benzil/benzoin, aldehydes, and ammonium acetate to yield 2,4,5-triarylimidazole derivatives. bohrium.com

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal-catalyzed annulation and cyclization reactions represent a powerful strategy for constructing the imidazole ring and related fused heterocyclic systems. researchgate.netmdpi.com These reactions often proceed through C-H bond activation, offering an atom-economical pathway to complex molecules. mdpi.comnih.gov

Ruthenium(II)-catalyzed annulation of 2-arylimidazoles with arylglyoxals has been used to synthesize novel 5-hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones in moderate to good yields. researchgate.net Similarly, Rhodium(III)-catalyzed C-H activation and cyclization of 2-arylbenzimidazoles with CF3-imidoyl sulfoxonium ylides yields diverse trifluoromethyl- and amino-disubstituted dihydrobenzoimidazo[2,1-a]isoquinolines. researchgate.net

Another innovative approach is the denitrogenative transannulation of triazoles. nih.gov For instance, pyridotriazoles can react with a variety of nitriles in the presence of Rh2(OAc)4 to afford N-fused imidazopyridines in good to high yields. nih.gov The proposed mechanism can involve a nucleophilic attack of the nitrile on a rhodium carbenoid intermediate, followed by cyclization. nih.gov Copper catalysis has also been employed in oxidative cyclization approaches to produce functionalized imidazo[1,2-a]pyridines. beilstein-journals.org

Electrochemical Synthesis of Imidazole Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of imidazole derivatives, often avoiding the need for metal catalysts and stoichiometric oxidants. acs.org These reactions use electric current to drive chemical transformations. researchgate.net

A notable example is the electrochemical synthesis of 1,2-disubstituted benzimidazoles through an oxidative dehydrogenative C-N bond formation. acs.org This method demonstrates good functional group tolerance and proceeds under mild, undivided electrolytic conditions, yielding products in moderate to good yields. acs.org Another approach involves the electrochemical desulfurization of 2-mercapto-imidazoles, which provides the corresponding imidazoles in very good yields using a simple setup with carbon electrodes. organic-chemistry.org Furthermore, the synthesis of hydroxy-thioxo-imidazole carboxylates has been achieved using an electrogenerated base, the cyanomethyl anion, which is formed by the electrolysis of dry acetonitrile. tandfonline.com

Regioselectivity and Mechanistic Aspects in the Synthesis of this compound

The regioselectivity in the synthesis and functionalization of this compound is a critical aspect, governed by the electronic and steric properties of the imidazole ring. The differential reactivity of the C2 and C4 positions is fundamental to achieving selective substitution. researchgate.net

In palladium-catalyzed cross-coupling reactions, the difference in reactivity between the two bromine atoms allows for the synthesis of derivatives in high yields without the formation of regioisomeric byproducts. researchgate.net The location of the newly formed carbon-carbon bond is strictly defined by these reactivity differences. researchgate.net For instance, in tandem Sonogashira/Suzuki-Miyaura coupling reactions, it is possible to selectively form 2-alkynylated-4-arylated products. researchgate.net

Mechanistic studies and theoretical predictions for Suzuki-Miyaura couplings on N-methylimidazoles suggest a higher reactivity at the C2 position. rsc.org This selectivity is attributed to the electronic properties of the C-H bonds and the imidazole ring itself. acs.org A general strategy for the sequential arylation of all three C-H bonds of an imidazole core has been developed, which relies on a mechanistic hypothesis based on these electronic properties to explain the observed positional selectivity. acs.org The development of methods to selectively functionalize the less reactive C4 position, sometimes involving transposition of protecting groups, underscores the challenges and sophistication involved in controlling regioselectivity in imidazole chemistry. acs.org

Chemical Reactivity and Transformation Studies of 2,4 Dibromo 1 Methyl 1h Imidazole

Reactivity of Bromine Substituents

The bromine atoms on the imidazole (B134444) ring are the primary sites of reactivity, enabling a wide range of chemical transformations. Their susceptibility to displacement and participation in coupling reactions make 2,4-Dibromo-1-methyl-1H-imidazole a valuable building block for the synthesis of more complex molecules.

The bromine atoms at the C-2 and C-4 positions of this compound are amenable to various palladium- or nickel-catalyzed cross-coupling reactions. chemistrysteps.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of substituted imidazoles.

Research on the related compound, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, has demonstrated the feasibility of regioselective bis-Suzuki-Miyaura or a combination of Suzuki-Miyaura and Sonogashira reactions under microwave heating. youtube.com This methodology is applicable to a broad range of (hetero)arylboronic acids and terminal alkynes, enabling the synthesis of 2,4-disubstituted 5-nitroimidazoles. youtube.com The differential reactivity of the bromine atoms often allows for selective or sequential functionalization.

Similarly, studies on tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate have shown efficient and regioselective cross-coupling reactions. youtube.com These reactions provide access to 2,4-dialkynylated and 2-alkynylated-4-arylated-1H-imidazole-1-carboxylates in good to excellent yields under mild conditions. youtube.com These examples highlight the potential of this compound to undergo similar transformations, serving as a scaffold for the introduction of various aryl and alkyl groups.

Table 1: Examples of Cross-Coupling Reactions on Dibromoimidazole Scaffolds

| Reactant | Coupling Partner(s) | Catalyst/Conditions | Product Type | Reference |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | (Hetero)arylboronic acids | Palladium catalyst, Microwave heating | 2,4-Di(hetero)aryl-1-methyl-5-nitro-1H-imidazole | youtube.com |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Terminal alkynes | Palladium catalyst, Microwave heating | 2,4-Dialkynyl-1-methyl-5-nitro-1H-imidazole | youtube.com |

| tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Terminal alkynes, Arylboronic acids | Palladium catalyst | 2,4-Dialkynylated and 2-alkynylated-4-arylated imidazoles | youtube.com |

The bromine substituents on the imidazole ring can be displaced by a variety of nucleophiles. chemistrysteps.com These reactions typically proceed via a nucleophilic aromatic substitution mechanism. Common nucleophiles employed in these reactions include amines and thiols, leading to the formation of amino- and thio-substituted imidazoles, respectively. chemistrysteps.com For instance, reaction with an azide (B81097) source could yield a product like 2-azido-1-methyl-1H-imidazole. chemistrysteps.com

Halogen exchange reactions, particularly bromine-metal exchange, represent another important transformation. These reactions typically involve treatment with organolithium or Grignard reagents to generate a metallated imidazole intermediate. pressbooks.pubyoutube.com This intermediate can then be quenched with an electrophile to introduce a new functional group. For dibromo substrates, it is often possible to achieve selective exchange of a single bromine atom. pressbooks.pub

The "halogen dance" reaction, a base-catalyzed halogen migration, has also been studied in dibromoimidazole systems. researchgate.net While the primary example in the literature is 2,5-dibromo-1-methyl-1H-imidazole, this phenomenon indicates the potential for isomerization and halogen transposition in this compound under specific basic conditions. researchgate.net

Transformations of the Imidazole Ring System

Beyond the reactivity of the bromine substituents, the imidazole ring itself can undergo various transformations, including functionalization at the nitrogen and carbon atoms, and participation in radical reactions.

The imidazole ring is an amphoteric system, capable of acting as both an acid and a base. wikipedia.org The N-1 position of this compound is already functionalized with a methyl group. The N-3 nitrogen, with its lone pair of electrons, can be protonated by strong acids to form imidazolium (B1220033) salts. wikipedia.org

Functionalization of the carbon atoms of the imidazole ring can be achieved through metallation, followed by reaction with an electrophile. youtube.com For instance, treatment of a protected bromoimidazole with a strong base like n-butyl lithium can lead to a lithium-halogen exchange, generating a lithiated imidazole species. youtube.comlibretexts.org This nucleophilic intermediate can then react with a variety of electrophiles, such as aldehydes, disulfides, or carbon dioxide, to introduce new functional groups at the carbon positions of the imidazole ring. youtube.com

While the ionic reactivity of this compound is well-documented, the potential for radical chemistry also exists. The carbon-bromine bonds in the molecule are susceptible to homolytic cleavage upon exposure to heat or ultraviolet (UV) light. chemistrysteps.compressbooks.pub This cleavage would generate bromine radicals and highly reactive imidazole-based radicals.

These imidazole-based radicals, with an unpaired electron, could then participate in a variety of radical reactions. For example, they could abstract a hydrogen atom from a solvent or another reagent, or add to a double or triple bond in an intramolecular or intermolecular fashion. rsc.org Radical cyclization reactions of bromoacetals of dienes have been shown to produce monocyclic or bicyclic products, suggesting that appropriately substituted derivatives of this compound could undergo similar transformations. youtube.com

Although specific examples of radical reactions involving this compound are not extensively reported in the literature, the fundamental principles of radical chemistry suggest that this is a plausible area of reactivity for this molecule.

Derivatization and Scaffold Modification

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of a wide range of derivatives. Its use as a building block in the preparation of pharmaceutical compounds is a testament to its utility in medicinal chemistry. chemistrysteps.com

The ability to selectively functionalize the C-2 and C-4 positions through cross-coupling and nucleophilic substitution reactions allows for the creation of diverse libraries of imidazole-based compounds. For example, a derivative of this compound, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, has been used to synthesize a variety of 2,4-disubstituted 5-nitroimidazoles with potential biological activity. youtube.com

Furthermore, the bromine atoms can be selectively removed. For instance, selective debromination of related nitro-substituted dibromoimidazoles has been demonstrated as a route to obtaining the corresponding monobromo derivatives. This type of scaffold modification further expands the synthetic utility of this compound and its derivatives, allowing for the fine-tuning of chemical and biological properties.

Alkylation and Arylation of the Imidazole Core

The carbon-bromine bonds at the C2 and C4 positions of this compound are amenable to cleavage and subsequent formation of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the construction of more complex molecular architectures.

While direct C-alkylation via substitution of the bromine atoms on the 1-methyl-1H-imidazole core is not extensively documented in the literature, arylation is a well-established method for its functionalization. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, is a prominent strategy for introducing aryl groups onto the imidazole ring. libretexts.orgresearchgate.net The reactivity of the C2 and C4 positions can be influenced by the choice of catalyst, ligands, and reaction conditions, sometimes allowing for selective functionalization. nih.gov

Research on related dihaloimidazoles has shown that ligand selection is crucial in directing the site-selectivity of Suzuki-Miyaura reactions. For instance, in N-methyl-2,5-dibromoimidazole, the use of specific phosphine (B1218219) ligands can favor mono-arylation at either the C2 or C5 position. nih.gov This principle of ligand-dependent selectivity is a key consideration in the strategic arylation of the 2,4-dibromo isomer as well.

Introduction of Diverse Heterocyclic and Aromatic Moieties

The introduction of a wide array of aromatic and heterocyclic groups onto the this compound framework is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this context, enabling the formation of C-C bonds with aryl, heteroaryl, and alkynyl fragments. libretexts.orgorganic-chemistry.org

Studies on protected tribromoimidazoles have demonstrated the feasibility of sequential and selective cross-coupling reactions to introduce different aromatic and heterocyclic substituents. libretexts.org For example, starting with a protected 2,4,5-tribromoimidazole, selective arylation at the C2 position can be achieved. Following this initial coupling, the remaining bromine atoms can be either removed or further functionalized in subsequent cross-coupling reactions to introduce other aryl or heteroaryl moieties. libretexts.org This stepwise approach allows for the controlled synthesis of highly substituted and functionally diverse imidazole derivatives.

The reaction conditions for these transformations are critical and must be carefully optimized. Key parameters include the choice of palladium catalyst, phosphine ligand, base, and solvent. The following tables summarize representative findings from the literature on the introduction of aromatic and heterocyclic moieties on bromo-imidazole scaffolds.

Table 1: Suzuki-Miyaura Coupling for the Introduction of Aromatic Moieties

This interactive table provides examples of Suzuki-Miyaura cross-coupling reactions on brominated imidazole derivatives to introduce various aryl groups.

| Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2,4,5-Tribromo-1-SEM-imidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole | 85 | libretexts.org |

| 2,4,5-Tribromo-1-SEM-imidazole | 4-Biphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-(4-Biphenyl)-4,5-dibromo-1-SEM-imidazole | 90 | libretexts.org |

| 2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-(2-Naphthyl)-4-(2-methoxyphenyl)-1-SEM-imidazole | 65 | libretexts.org |

| 2-(4-Biphenyl)-4,5-dibromo-1-SEM-imidazole | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-(4-Biphenyl)-4-(4-ethylphenyl)-1-SEM-imidazole | 75 | libretexts.org |

Table 2: Introduction of Heterocyclic Moieties

This interactive table illustrates the synthesis of imidazole derivatives bearing heterocyclic substituents through cross-coupling reactions.

| Starting Material | Heteroarylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole | 4-(Methylsulfanyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-Methoxymethyl-2-phenyl-4-(4-methylsulfanylphenyl)-1H-imidazole | 68 | libretexts.org |

| 4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-Methoxymethyl-2-phenyl-4-(2-acetylphenyl)-1H-imidazole | 79 | libretexts.org |

Spectroscopic Characterization and Advanced Structural Elucidation of 2,4 Dibromo 1 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 2,4-Dibromo-1-methyl-1H-imidazole in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's constitution can be assembled.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's structure. The spectrum is expected to show two distinct signals: a singlet corresponding to the lone proton on the imidazole (B134444) ring and a singlet for the three protons of the N-methyl group.

The chemical shift of the imidazole proton (H-5) is significantly influenced by the electronic effects of the adjacent substituents. The two bromine atoms at positions 2 and 4 are strongly electron-withdrawing, which decreases the electron density at the C-5 position. This deshielding effect causes the H-5 signal to appear at a relatively high chemical shift (downfield), typically in the aromatic region. For comparison, the protons of the parent 1-methylimidazole (B24206) appear at δ 7.39 (H-2), 7.01 (H-5), and 6.86 (H-4) ppm. The substitution of hydrogen with bromine at positions 2 and 4 would be expected to shift the remaining H-5 proton further downfield.

The N-methyl group protons (N-CH₃) appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is typically found in the range of 3.6-4.0 ppm, consistent with a methyl group attached to a nitrogen atom within a heteroaromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.2 - 7.6 | Singlet (s) |

| N-CH₃ | ~3.7 - 3.9 | Singlet (s) |

Note: Predicted values are based on the analysis of substituent effects on the 1-methylimidazole scaffold.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four signals are expected, corresponding to the three carbons of the imidazole ring and the one carbon of the N-methyl group.

The chemical shifts of the ring carbons are highly dependent on their substitution. The carbons directly bonded to the electronegative bromine atoms (C-2 and C-4) are expected to be significantly shifted downfield compared to the unsubstituted parent compound. However, due to the "heavy atom effect" of bromine, these signals can also be broadened. The C-5 carbon, bonded to the remaining ring proton, will also be influenced by the adjacent bromine at C-4. The N-methyl carbon signal will appear in the typical region for such groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~120 - 125 |

| C-4 | ~110 - 115 |

| C-5 | ~125 - 130 |

| N-CH₃ | ~33 - 36 |

Note: Predicted values are based on known substituent effects in imidazole systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. In the parent compound this compound, no cross-peaks would be observed in a COSY spectrum, as the H-5 and N-CH₃ protons are isolated spin systems. However, for derivatives with adjacent protons, COSY is crucial for tracing out proton networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. ubc.ca For this compound, it would show a clear cross-peak connecting the H-5 proton signal to the C-5 carbon signal, and another cross-peak linking the N-CH₃ proton signal to the N-CH₃ carbon signal. This provides an unambiguous assignment of the C-5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over two to three bonds. ubc.ca This is vital for connecting different parts of the molecule. Key expected HMBC correlations for this compound include:

A correlation from the N-CH₃ protons to the C-2 and C-5 carbons of the imidazole ring.

A correlation from the H-5 proton to the C-4 and C-2 carbons. These long-range correlations definitively establish the substitution pattern on the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, providing through-space correlations rather than through-bond correlations. For this molecule, a NOESY cross-peak would be expected between the N-methyl protons and the H-5 proton, confirming their spatial proximity around the five-membered ring.

For rigid molecules like this compound, the structure is well-defined. However, for more complex and flexible derivatives, determining the preferred conformation or the relative stereochemistry of multiple chiral centers can be challenging. Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique to address this. vscht.cz

RDCs are measured on molecules that are partially aligned in a liquid crystalline medium. This partial alignment prevents the complete averaging of anisotropic dipolar couplings, which are dependent on the angle of the internuclear vector relative to the external magnetic field. The magnitude of the measured RDC provides precise information about the orientation of specific C-H or N-H bonds.

The process involves dissolving the derivative in a suitable solvent containing an alignment medium (such as poly-γ-benzyl-L-glutamate) and acquiring NMR data. The resulting RDC values are then compared against values calculated for different possible conformations or stereoisomers. The structure that provides the best fit between the experimental and calculated RDC data is considered the correct one. This technique is invaluable for validating computationally derived low-energy conformers and for making unambiguous stereochemical assignments in complex natural products and synthetic molecules. vscht.cz

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

The key expected absorptions in the FT-IR spectrum are:

C-H Stretching: The spectrum will show distinct C-H stretching vibrations. The aromatic C-H stretch for the H-5 proton is expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The aliphatic C-H stretches from the N-methyl group will appear just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹).

C=N and C=C Ring Stretching: The imidazole ring gives rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. These bands result from the coupled vibrations of the C=N and C=C bonds within the aromatic ring.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring and the N-CH₃ bond typically appear in the 1300-1100 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, providing direct evidence of the bromine substituents.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2950 - 2980 | Medium |

| C=N / C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1300 - 1100 | Medium |

| C-Br Stretch | 600 - 500 | Strong |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. While specific experimental Raman spectra for this compound are not extensively detailed in the available literature, the expected vibrational modes can be inferred from the analysis of related imidazole compounds. sigmaaldrich.com

The Raman spectrum of this compound would be characterized by several key vibrations:

Imidazole Ring Vibrations: The imidazole ring itself will exhibit a series of characteristic stretching and bending vibrations. These typically appear in the 800 cm⁻¹ to 1500 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bonds are expected to produce strong Raman signals at lower frequencies, typically in the range of 500-700 cm⁻¹. The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes.

C-N and C=N Stretching: Vibrations associated with the carbon-nitrogen bonds within the imidazole ring are also prominent.

Methyl Group Vibrations: The N-methyl group will contribute its own characteristic vibrations, including C-H stretching modes (typically ~2900-3000 cm⁻¹) and bending modes at lower wavenumbers.

Assignments of these vibrational modes are typically based on a combination of experimental data from similar molecules and computational calculations. sigmaaldrich.com Depolarization studies in solution can further help to distinguish between symmetric and asymmetric vibrational modes. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Organic molecules containing multiple bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg

For this compound, the primary electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with the conjugated system of the imidazole ring and result in strong absorption bands.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions. tanta.edu.eg

The presence of substituents on the imidazole ring influences the wavelength of maximum absorption (λ_max). The two bromine atoms act as auxochromes, and their electron-withdrawing nature and the presence of lone-pair electrons can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted 1-methyl-imidazole. tanta.edu.eg The specific λ_max values and molar absorptivity (ε) would need to be determined experimentally, as theoretical calculations provide approximations. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation products. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which can then undergo fragmentation. scispace.comspectroscopyonline.com

The molecular formula of this compound is C₄H₄Br₂N₂, with a monoisotopic mass of approximately 237.874 g/mol . uni.lu A key feature in its mass spectrum would be the isotopic pattern for the molecular ion, which would show characteristic peaks due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 238.88139 | 124.7 |

| [M+Na]⁺ | 260.86333 | 138.3 |

| [M-H]⁻ | 236.86683 | 130.4 |

| [M+NH₄]⁺ | 255.90793 | 145.8 |

| [M+K]⁺ | 276.83727 | 123.9 |

| [M]⁺ | 237.87356 | 159.3 |

Data sourced from PubChem CID 7204880. uni.lu CCS: Collision Cross Section.

Common fragmentation pathways for halogenated imidazoles often involve: researchgate.net

Loss of a Bromine atom: Formation of a [M-Br]⁺ ion.

Loss of HBr: Elimination of hydrogen bromide.

Loss of the Methyl Group: Cleavage of the N-CH₃ bond to form a [M-CH₃]⁺ ion.

Ring Cleavage: Fragmentation of the imidazole ring, often leading to the expulsion of small, stable molecules like HCN.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield detailed information about its solid-state conformation and the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice). However, to date, the specific crystal structure of this compound has not been reported in the crystallographic databases. The structure of related compounds, such as zinc complexes of 1-methyl-imidazole, have been determined, providing context for the coordination chemistry of this class of molecules. researchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces dictate the physical properties of the solid, such as melting point and solubility. For this compound, the dominant interactions would likely include:

Van der Waals Forces: These are ubiquitous attractive forces that arise from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative nitrogen and bromine atoms, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic imidazole rings could potentially stack on top of each other, an interaction driven by electrostatic and dispersion forces.

A particularly important non-covalent interaction in brominated heterocyclic systems is the halogen bond. ump.edu.pl A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. ump.edu.plnih.gov

In the crystal structure of this compound, the bromine atoms are expected to act as halogen bond donors. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the C-Br covalent bond. This positive region can interact favorably with electron-rich areas, such as the lone pair of electrons on a nitrogen atom of a neighboring imidazole ring (a Br···N interaction). nih.gov In some cases, bifurcated halogen bonds, where a single bromine atom interacts with two acceptor atoms (like the two oxygen atoms of a nitro group in related structures), can also occur. researchgate.net

The strength of halogen bonds follows the trend I > Br > Cl > F. nih.gov These interactions are highly directional and can play a crucial role in directing the self-assembly of molecules in the solid state, making them a key element in crystal engineering. nih.gov The presence and geometry of these halogen bonds would be a primary focus of any future crystallographic investigation of this compound.

Computational and Theoretical Investigations of 2,4 Dibromo 1 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 2,4-Dibromo-1-methyl-1H-imidazole at the atomic and molecular levels. These methods allow for a detailed analysis of the molecule's geometry and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine its most stable geometric configuration. tandfonline.comnih.gov This process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole (B134444) derivatives have shown that DFT calculations can accurately predict these parameters, which often align well with experimental data from techniques like X-ray crystallography. tandfonline.com The electronic structure analysis reveals the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions.

Optimized Geometric Parameters of Imidazole Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.38 | |

| C=C | 1.34 | |

| N-C-N | 108.0 | |

| C-N-C | 108.0 |

Note: This table is illustrative and based on general findings for imidazole rings. Specific values for this compound would require dedicated DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light (λmax). nih.gov

For substituted imidazoles, TD-DFT calculations can help in understanding how different substituents affect the absorption properties. nih.gov The predicted UV-Vis spectra are valuable for identifying the compound and for applications in materials science where specific optical properties are desired. researchgate.netnih.gov For example, calculations on related compounds have shown good agreement between theoretical and experimental absorption spectra. researchgate.net

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of the chemical bonding and reactivity of this compound by examining the interactions between its atomic orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comwikipedia.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com For imidazole derivatives, the HOMO-LUMO gap can be tuned by changing the substituents on the imidazole ring. researchgate.net

Frontier Molecular Orbital Energies and Energy Gap for Imidazole Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Imidazole (IM) | -6.5 | -0.5 | 6.0 |

| 1-Methylimidazole (B24206) (MIM) | -6.2 | -0.3 | 5.9 |

| Benzimidazole (BIM) | -5.8 | -0.8 | 5.0 |

Data based on comparative studies of imidazole derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and hyperconjugative interactions within a molecule. acadpubl.eu Hyperconjugation involves the interaction of filled orbitals (donor) with empty orbitals (acceptor), which leads to stabilization of the molecule. youtube.com

Electronic and Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several electronic and reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of various aspects of the molecule's reactivity.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons. researchgate.net

Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance to charge transfer. irjweb.comresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ2 / (2η). It quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors are invaluable for predicting how this compound will interact with other chemical species and for understanding its role in chemical reactions. For example, a high electrophilicity index suggests that the molecule will act as a good electrophile. researchgate.net

Calculated Reactivity Descriptors for a Tri-substituted Imidazole Derivative (Illustrative)

| Descriptor | Value |

|---|---|

| Energy Gap (ΔE) | 2.662 eV |

| Electrophilicity Index (ω) | 5.670 eV |

Data from a study on a novel tri-substituted imidazole derivative. researchgate.net

Global Reactivity Parameters (Chemical Hardness, Softness, Electronegativity, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in predicting the chemical behavior of a molecule. These parameters provide insights into the stability, reactivity, and the nature of chemical interactions.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. A large energy gap between the HOMO and LUMO indicates a hard molecule, which is generally less reactive. Softness is the reciprocal of hardness, and a high softness value suggests higher reactivity.

Electronegativity (χ) : This parameter quantifies the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

No published studies were found that report the calculated values for chemical hardness, softness, electronegativity, or the electrophilicity index for this compound. A computational study, typically using Density Functional Theory (DFT), would be required to determine the HOMO and LUMO energies and subsequently calculate these global reactivity parameters. The expected data would be presented in a table format, similar to the hypothetical example below.

Hypothetical Data Table for Global Reactivity Parameters of this compound (Calculated at a specified level of theory, e.g., B3LYP/6-311++G(d,p))

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

| Electrophilicity Index | ω | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the imidazole ring and potentially the bromine atoms, indicating their nucleophilic character. Positive potential would likely be observed around the hydrogen atoms of the methyl group and the imidazole ring.

Specific MEP maps and detailed analyses of the charge distribution and reactivity sites for this compound are not available in the published literature.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of a molecule. These theoretical predictions are highly valuable for confirming molecular structures and for the interpretation of experimental NMR spectra. The accuracy of the prediction is often enhanced by comparing the calculated values with experimental data.

A computational study on this compound would involve calculating the ¹H and ¹³C NMR chemical shifts. These calculated values would then be correlated with experimentally obtained NMR data to validate the computational model and to aid in the precise assignment of the spectral peaks.

There are no published studies that present a comparison between theoretically predicted and experimentally measured NMR chemical shifts for this compound. Such an investigation would provide valuable spectroscopic data, which could be presented in a table as shown in the hypothetical example below.

Hypothetical Table of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| ¹H NMR | ||

| N-CH₃ | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| ¹³C NMR | ||

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available |

Simulation of Vibrational Spectra

Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman spectra, are performed to understand the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular vibrations (e.g., stretching, bending, and torsional modes).

For this compound, a computational analysis would predict the wavenumbers of key vibrational modes, such as the C-H, C-N, and C-Br stretching and bending vibrations. This information is crucial for the structural characterization of the compound.

No computational studies simulating the vibrational spectra of this compound have been found in the scientific literature.

Non-Linear Optical (NLO) Properties and Materials Design

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational chemistry plays a vital role in the design of new NLO materials by predicting their NLO properties, including the first hyperpolarizability (β₀). Molecules with large β₀ values are considered promising candidates for NLO applications.

The NLO properties of this compound would be influenced by the presence of the imidazole ring and the electron-withdrawing bromine atoms. A computational investigation would be necessary to quantify its NLO response.

There is no available research in the public domain that reports on the computational investigation of the non-linear optical properties of this compound.

Based on an extensive search of scientific databases and literature, there is a clear absence of published computational and theoretical studies focusing specifically on this compound. While the theoretical frameworks for analyzing global reactivity, charge distribution, spectroscopic parameters, and NLO properties are well-established, their application to this particular molecule has not been reported. Future research in this area would be invaluable for a comprehensive understanding of the chemical and physical properties of this compound and for exploring its potential applications.

Advanced Applications and Derivatization Strategies in Specialized Fields

Role as a Versatile Building Block in Complex Organic Synthesis

2,4-Dibromo-1-methyl-1H-imidazole serves as a crucial starting material or intermediate in the synthesis of more complex molecules. thieme-connect.comacs.org Its two bromine atoms can be selectively replaced, allowing for the introduction of various functional groups, which is a key aspect of its utility. thieme-connect.com This controlled reactivity makes it an important component in creating a diverse range of organic compounds. thieme-connect.comacs.org

The structural framework of this imidazole (B134444) derivative is found in numerous bioactive compounds, including those with potential applications as inhibitors for enzymes like cathepsin K, xanthine (B1682287) oxidase, and various kinases. thieme-connect.com The ability to use this compound to construct such a wide array of molecules highlights its importance in modern synthetic chemistry. thieme-connect.com

Applications in Medicinal Chemistry and Drug Discovery

The imidazole ring is a common feature in many biologically active molecules, and this compound is a key player in the development of new therapeutic agents. nih.gov

Precursors for Nitroimidazole-Based Therapeutic Agents

Nitroimidazoles are a class of compounds known for their antimicrobial properties. nih.gov These drugs are converted into active forms within anaerobic environments, making them effective against certain types of bacteria and parasites. nih.gov this compound derivatives are instrumental in the synthesis of these therapeutic agents. nih.govresearchgate.net

Synthesis of Anti-Tuberculosis Drug Analogues (e.g., Pretomanid, Delamanid)

The fight against multidrug-resistant tuberculosis has been bolstered by the development of drugs like Pretomanid and Delamanid. A key intermediate in the synthesis of Pretomanid is 2-bromo-4-nitro-1H-imidazole. nih.govvcu.eduvcu.edu Similarly, the synthesis of Delamanid also involves a 2-bromo-4-nitroimidazole (B1265489) intermediate. nih.govrsc.orgresearchgate.net The development of efficient synthetic routes for these intermediates is a significant area of research. nih.govvcu.eduacs.org

Scaffolds for Antiparasitic and Antibacterial Compound Development

The imidazole scaffold is a foundational structure for creating new drugs to combat parasitic and bacterial infections. researchgate.netchemimpex.com For instance, derivatives of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole have been synthesized and show potential as broad-spectrum antibacterial agents. researchgate.net The ability to modify the imidazole ring allows for the development of compounds with enhanced activity against various pathogens. researchgate.netchemimpex.com

Design and Synthesis of Enzyme Inhibitors and Receptor Modulators (e.g., HSP90 inhibitors)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of many proteins involved in cell growth and survival. nih.gov Inhibiting Hsp90 is a promising strategy in cancer therapy as it can lead to the degradation of multiple cancer-promoting proteins simultaneously. nih.gov Isoquinolin-1(2H)-one-containing inhibitors have been developed that show high selectivity for the Hsp90β isoform. nih.gov While not a direct derivative, the principles of scaffold-based drug design seen with imidazole compounds are applicable here. The development of selective inhibitors is crucial to minimize side effects associated with inhibiting all Hsp90 isoforms. nih.govnih.gov

Contributions to Materials Science and Engineering

The applications of imidazole derivatives extend beyond medicine into the realm of materials science. 4,5-Dibromo-2-(1-Methylethyl)-1H-Imidazole, a related compound, is used in the development of advanced materials and coatings. chemimpex.com Its properties can enhance the durability and functionality of polymers and other materials. chemimpex.com

Development of Functional Polymers and Coatings

While direct polymerization of this compound is not a primary application, its derivatives are valuable intermediates in the synthesis of functional polymers like polyurethanes and polycarbonates. The imidazole nucleus, in general, is incorporated into polymer backbones to enhance thermal stability, and resistance to harsh chemical environments. uliege.be Imidazole-containing polymers have been explored for a range of applications, including as polymer membranes and in coordination chemistry. researchgate.netnih.gov

In the context of polyurethanes, imidazole derivatives can act as catalysts in their formation. google.com The reaction between a polyol and a diisocyanate to form the urethane (B1682113) linkage is often catalyzed, and substituted imidazoles can serve this purpose. google.com For instance, 2-methylimidazole (B133640) has been shown to catalyze the setting of polyurethane resins. google.com The specific use of this compound would involve its conversion to other functionalized imidazoles which can then be used as monomers or catalysts in polymerization reactions. nih.govelsevierpure.com This approach allows for the introduction of specific functionalities into the resulting polymer, influencing its final properties.

The table below summarizes the role of imidazole derivatives in the synthesis of functional polymers.

| Polymer Type | Role of Imidazole Derivative | Potential Application |

| Polyurethanes | Catalyst for polymerization | Adhesives, coatings, foams google.com |

| Polycarbonates | Intermediate for monomer synthesis | High-performance plastics |

| Specialty Polymers | Incorporation into polymer backbone | Functional materials with enhanced thermal and chemical stability uliege.be |

Precursors for Advanced Functional Materials

This compound serves as a key building block for advanced functional materials, most notably ionic liquids (ILs) and N-heterocyclic carbenes (NHCs). elsevierpure.comrsc.orgnih.gov

Ionic Liquids (ILs): Imidazolium-based ionic liquids are a class of molten salts with low melting points, negligible vapor pressure, high thermal stability, and tunable properties. rsc.orgnih.gov They are synthesized by the alkylation of N-substituted imidazoles. rsc.org this compound can be a precursor to these materials through substitution of the bromine atoms followed by further alkylation to form the imidazolium (B1220033) cation. The properties of the resulting ionic liquid can be tuned by the choice of substituents and the counter-anion. rsc.orgrsdjournal.org Imidazolium salts are used in a variety of applications, including as solvents for chemical reactions, electrolytes in batteries, and in the extraction of metal ions. uliege.beelsevierpure.com

N-Heterocyclic Carbenes (NHCs): NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. uliege.benih.gov Imidazol-2-ylidenes are the most common type of NHCs and are typically generated by the deprotonation of imidazolium salts. nih.gov The synthesis of these precursor imidazolium salts can start from functionalized imidazoles like this compound. The bromine atoms can be replaced with various functional groups prior to the formation of the imidazolium salt, allowing for the synthesis of a wide variety of NHC ligands with different steric and electronic properties. nih.gov "Abnormal" NHCs, where the carbene center is at the C4 or C5 position, have also been synthesized and show different reactivity compared to their "normal" counterparts. nih.gov

The following table outlines the role of this compound as a precursor to these advanced materials.

| Advanced Functional Material | Synthetic Pathway from this compound | Key Applications |

| Ionic Liquids (ILs) | Substitution of bromine atoms followed by N-alkylation to form imidazolium salts. rsc.org | Solvents, electrolytes, catalysis. uliege.beelsevierpure.com |

| N-Heterocyclic Carbenes (NHCs) | Conversion to substituted imidazolium salts which are then deprotonated to form the carbene. uliege.benih.gov | Ligands for catalysis, organocatalysis. uliege.benih.gov |

Utility in Catalysis Research and Ligand Design

The primary utility of this compound in catalysis is as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. uliege.benih.gov NHCs are strong σ-donating ligands that form stable complexes with a wide range of transition metals. uliege.benih.gov These metal-NHC complexes are highly effective catalysts for a variety of organic transformations.

The versatility of this compound lies in the ability to selectively substitute the bromine atoms, allowing for the introduction of various functional groups onto the imidazole backbone. researchgate.netnih.gov This functionalization is crucial for tuning the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst. For example, bulky substituents on the NHC can be used to create a specific steric environment around the metal center, which can be exploited to control the stereoselectivity of a reaction.

Metal complexes bearing imidazole-derived ligands, including those from triazolylidenes which are structurally related, have shown significant catalytic activity in reactions such as hydrosilylation and epoxidation. nih.gov The strong σ-donating properties of these ligands can enhance the catalytic performance of the metal center. nih.gov

Design and Synthesis of Advanced Imidazole Derivatives with Tuned Properties

The presence of two bromine atoms at reactive positions makes this compound an excellent starting material for the synthesis of more complex, highly substituted imidazole derivatives with tailored properties.

The differential reactivity of the C2 and C4 bromine atoms in this compound allows for regioselective synthesis of trisubstituted and tetrasubstituted imidazoles through sequential cross-coupling reactions. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. nih.govnih.govfigshare.comclockss.org

By carefully controlling the reaction conditions, it is possible to selectively substitute one bromine atom while leaving the other intact for subsequent functionalization. nih.govresearchgate.net This stepwise approach provides a high degree of control over the final structure of the polysubstituted imidazole. For example, a Suzuki-Miyaura coupling can be performed to introduce an aryl group at either the C2 or C4 position, followed by a second coupling reaction to introduce a different group at the remaining brominated position. clockss.org This methodology has been used to synthesize a variety of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.netrsc.orgacs.org

The table below presents examples of catalysts and reaction types used in the synthesis of substituted imidazoles.

| Target Molecule | Reaction Type | Catalyst | Reference |

| 2,4,5-Trisubstituted Imidazoles | Aerobic Oxidation/Cyclization | Diruthenium(II) complexes | rsc.org |

| 1,2,4-Trisubstituted Imidazoles | C-C Bond Cleavage/Cyclization | Cu(OTf)2/I2 | acs.org |

| Trisubstituted Imidazoles | Cyclization of Amidoximes | Pd(PPh3)4 | nih.govfigshare.com |

| Polysubstituted Imidazoles | Condensation | Cr2O3 nanoparticles | nih.gov |

The synthesis of hybrid molecules that incorporate the imidazole scaffold with other heterocyclic rings, such as pyrazine (B50134), is an active area of research. These hybrid molecules often exhibit interesting biological and material properties. Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds that contain both imidazole and pyrazine rings. ucl.ac.uknih.govtsijournals.comenamine.netrsc.org

The synthesis of imidazo[1,2-a]pyrazines can be achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.gov While not a direct reaction of this compound, it can be converted to a suitable α-haloketone or other reactive intermediate that can then participate in the cyclization reaction to form the fused pyrazine-imidazole system. The substituents on the initial imidazole ring will be incorporated into the final hybrid molecule, allowing for the synthesis of a library of derivatives with diverse properties. tsijournals.com

Future Research Directions and Emerging Interdisciplinary Applications

The versatility of this compound as a synthetic building block points towards several promising future research directions and interdisciplinary applications.

Development of Novel Catalysts: The ability to synthesize a wide array of N-heterocyclic carbene (NHC) ligands from this precursor will continue to drive the development of new and more efficient transition metal catalysts for a variety of organic transformations. Future work will likely focus on creating catalysts with enhanced stability, activity, and selectivity for challenging reactions.